molecular formula C13H13N5O2S B6535091 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)acetamide CAS No. 1170919-46-6

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)acetamide

Cat. No.: B6535091
CAS No.: 1170919-46-6
M. Wt: 303.34 g/mol
InChI Key: KZKJCUMXCSYYDT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, an oxadiazole ring, and a thiophene ring. The presence of these rings suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom, and a thiophene ring, which is a five-membered ring with one sulfur atom .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The pyrazole ring, for example, might undergo reactions at the nitrogen atoms, while the thiophene ring might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar oxadiazole ring might make the compound more soluble in polar solvents, while the thiophene ring might increase its lipophilicity .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and chemical biology. Future research could explore the synthesis, properties, and potential applications of this compound .

Properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S/c1-8-6-10(18(2)17-8)12-15-16-13(20-12)14-11(19)7-9-4-3-5-21-9/h3-6H,7H2,1-2H3,(H,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKJCUMXCSYYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)CC3=CC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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